3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid
Description
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-fluoro-2-[methyl(prop-2-ynyl)amino]benzoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-3-7-13(2)10-8(11(14)15)5-4-6-9(10)12/h1,4-6H,7H2,2H3,(H,14,15) |
InChI Key |
DDDYSUSNCIYGKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amide Coupling Using Prop-2-yn-1-amine
A common approach involves coupling 3-fluoro-2-aminobenzoic acid derivatives with propargyl amine or N-methylpropargyl amine using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (dicyclohexylcarbodiimide) in the presence of a base (e.g., DIPEA or triethylamine).
- For example, a 3-fluoro-2-aminobenzoic acid derivative is dissolved in a polar aprotic solvent such as DMF (dimethylformamide).
- The coupling reagent and base are added under inert atmosphere.
- N-methylpropargyl amine is introduced and the reaction stirred at room temperature or slightly elevated temperature.
- Reaction progress is monitored by TLC or LC-MS.
- After completion, the mixture is quenched with water, extracted, and purified by column chromatography.
This method is supported by analogous syntheses of benzamide derivatives with propargyl amine reported in the literature.
Nucleophilic Aromatic Substitution (SNAr)
If the starting material is 3-fluoro-2-nitrobenzoic acid or its ester, nucleophilic aromatic substitution can be employed:
- The nitro group at the 2-position can be reduced to an amino group after substitution.
- The fluorine at the 3-position can be displaced by a nucleophile such as N-methylpropargyl amine under basic conditions.
- Alternatively, the amino group can be introduced first, followed by N-alkylation with propargyl bromide or propargyl tosylate to install the propargyl group on the nitrogen.
This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Reductive Amination
In some cases, reductive amination can be used to install the N-methyl(propargyl) amino substituent:
- Starting from 3-fluoro-2-aminobenzoic acid, reaction with an aldehyde derivative of propargyl group (e.g., propargyl aldehyde) in the presence of a reducing agent (NaBH3CN) can yield the secondary amine.
- Methylation of the amine can be done either before or after this step.
This method is less common for this specific compound but is a general strategy for similar amines.
Detailed Example Procedure (Adapted from Related Literature)
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Fluoro-2-aminobenzoic acid (1 equiv), HATU (1.1 equiv), DIPEA (3 equiv), N-methylpropargyl amine (1.2 equiv), DMF, rt, 2-4 h | Amide coupling to form 3-fluoro-2-[methyl(propargyl)amino]benzoic acid | 60-80% | Reaction monitored by LC-MS; purification by silica gel chromatography |
| 2 | Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4 | Isolation of product | - | Standard organic extraction |
| 3 | Purification by column chromatography | Obtain pure compound | - | Eluent: DCM/MeOH gradient |
This protocol aligns with the synthesis of related benzamide derivatives with propargyl substituents.
Analytical and Characterization Data
- Melting Point: Typically measured by DSC (Differential Scanning Calorimetry) to confirm purity and identity.
- LC-MS: Molecular ion peak consistent with the expected molecular weight (e.g., [M+H]+).
- NMR Spectroscopy: Proton and carbon NMR confirm the presence of aromatic protons, amide NH, methyl, and propargyl protons.
- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1) and alkyne C≡C stretch (~2100-2200 cm^-1).
Research Discoveries and Notes
- The presence of the fluoro substituent at the 3-position influences the electronic properties of the aromatic ring, potentially affecting reactivity and biological activity.
- The propargyl group provides a handle for click chemistry (CuAAC) for further functionalization, as demonstrated in related 1,2,3-triazole syntheses.
- The N-methyl substitution on the amino group enhances lipophilicity and may improve membrane permeability.
- Preparation methods emphasize mild conditions to avoid decomposition of sensitive functional groups.
- Sustained release formulations involving amine-containing benzoic acid derivatives have been patented, indicating industrial relevance.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amide Coupling | 3-Fluoro-2-aminobenzoic acid | HATU, DIPEA, N-methylpropargyl amine | DMF, rt, 2-4 h | High yield, mild conditions | Requires pure amine and coupling reagents |
| Nucleophilic Aromatic Substitution | 3-Fluoro-2-nitrobenzoic acid or ester | N-methylpropargyl amine, base | Elevated temp, polar solvent | Direct substitution possible | Possible side reactions, regioselectivity issues |
| Reductive Amination | 3-Fluoro-2-aminobenzoic acid + propargyl aldehyde | NaBH3CN, acid catalyst | Mild, room temp | Versatile | Multi-step, requires aldehyde |
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, potentially leading to biological activity. The propargyl group may also play a role in its reactivity and binding properties.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related benzoic acid derivatives, highlighting substituent variations and physicochemical properties:
Substituent Effects on Physicochemical Properties
Fluorine Substitution: The 3-fluoro substituent in the target compound increases ring electronegativity, enhancing the acidity of the carboxylic acid group (pKa ~2-3) compared to non-fluorinated analogs.
Amino Group Modifications: The methyl(propargyl)amino group in the target compound introduces steric hindrance and a reactive alkyne, enabling click chemistry applications. This contrasts with the simpler methylamino group in 3-fluoro-2-(methylamino)benzoic acid, which lacks such reactivity . The trifluoroethylamino group in 4-chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic acid is strongly electron-withdrawing, reducing basicity and altering binding affinity in biological systems .
Positional Isomerism: Relocating the propargylamino group from the 2-position (target compound) to the 4-position (as in 3,5-difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid) changes hydrogen-bonding patterns and steric interactions, impacting ligand-receptor compatibility .
Biological Activity
3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid is a fluorinated benzoic acid derivative notable for its unique structural features, including a fluorine atom at the meta position and a complex side chain involving a propargyl amine. This compound, with the molecular formula and a molecular weight of 207.20 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Fluorinated aromatic ring : The presence of the fluorine atom enhances lipophilicity and can influence biological interactions.
- Carboxylic acid group : This functional group is critical for various biochemical interactions.
- Propargyl amine side chain : This moiety may contribute to the compound's reactivity and biological activity.
Structural Formula
Research indicates that benzoic acid derivatives, including this compound, may influence several biological pathways:
- Protein Degradation Systems : Studies have shown that certain benzoic acid derivatives can enhance the activity of key protein degradation systems, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may have implications in aging and cancer biology .
- Enzyme Activation : Specifically, compounds similar to this compound have been observed to activate cathepsins B and L, which play significant roles in protein catabolism and have been linked to various diseases .
- Antimicrobial Activity : The presence of fluorine in the compound's structure may enhance its antimicrobial properties. Related studies have demonstrated that fluorinated compounds exhibit increased efficacy against bacterial strains .
Case Studies
- Cell-Based Assays : In vitro studies using human foreskin fibroblasts revealed that extracts containing benzoic acid derivatives significantly activated proteasomal activities without exhibiting cytotoxic effects at certain concentrations . This suggests a potential therapeutic application in modulating proteostasis.
- Antimicrobial Testing : Research on structurally similar compounds has shown promising results against Gram-positive and Gram-negative bacteria, indicating that this compound could possess similar antimicrobial properties .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Fluoro-2-methylbenzoic acid | 699-90-1 | 154.14 g/mol | Simple methyl substitution on benzoic acid |
| 3-Fluoroaniline | 367-42-4 | 139.15 g/mol | Amino group directly on a fluorinated benzene ring |
| 5-Fluoroindole | 1200-93-9 | 146.14 g/mol | Indole structure with fluorine substitution |
| 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid | 62650632 | 194.16 g/mol | Lacks methyl group but retains propynyl amine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A plausible synthesis involves sequential alkylation of a 2-amino-3-fluorobenzoic acid precursor. First, introduce the methyl group via reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN). Next, perform propargylation using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (0–25°C for propargylation to minimize side reactions) and using anhydrous solvents to enhance nucleophilicity. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) improves yield .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions (e.g., fluorine’s deshielding effect at C2, methyl group at ~δ 2.9 ppm, propargyl protons at δ 2.1–2.3 ppm). F NMR confirms fluorine environment (δ -110 to -120 ppm for aromatic F) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion [M+H]⁺ at m/z 194.1 (C₁₀H₈FNO₂).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>97%) .
Q. How can researchers mitigate challenges in purifying this compound due to its polarity and potential byproducts?
- Methodological Answer : Use acid-base extraction: Dissolve crude product in NaOH (aq.), wash with DCM to remove non-acidic impurities, then acidify with HCl to precipitate the benzoic acid. Further purification via preparative HPLC (gradient elution) isolates the target compound from residual propargyl derivatives or unreacted amines .
Advanced Research Questions
Q. How can X-ray crystallography employing SHELX software resolve ambiguities in the molecular structure, particularly regarding substituent orientation?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement ( ) resolves stereoelectronic effects. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. The propargyl group’s linear geometry and methylamino torsion angles are refined using restraints.
- Validation : Check R-factor (<5%), electron density maps for missing/ambiguous atoms. Twinning or disorder (common in flexible substituents) is addressed via TWIN/BASF commands .
Q. What strategies analyze hydrogen-bonding networks in crystalline this compound, and how do these interactions influence supramolecular assembly?
- Carboxylic acid dimer : O-H···O bonds form R₂²(8) rings.
- N-H···F interactions : Between the methylamino group and fluorine stabilize layered packing.
- Impact : These networks enhance thermal stability (TGA/DSC data) and solubility behavior, critical for co-crystal design .
Q. How can researchers reconcile contradictory spectroscopic data (e.g., NMR vs. computational predictions) for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) (Gaussian 16) to simulate NMR shifts. Discrepancies in propargyl proton shifts may arise from solvent effects (include PCM model).
- Experimental Adjustments : Record NMR in deuterated DMSO (H-bonding solvent) to match computational dielectric constants. Rotational NOE experiments validate spatial proximity of methyl and propargyl groups .
Q. What role does the fluorine atom play in modulating the compound’s reactivity and intermolecular interactions?
- Methodological Answer : Fluorine’s electronegativity increases the benzoic acid’s acidity (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs), affecting solubility and metal coordination. Its steric and electronic effects direct electrophilic substitution (e.g., halogenation) to the para position. In supramolecular contexts, C-F···H-N interactions stabilize crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
